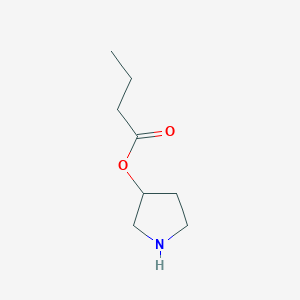

Pyrrolidin-3-yl butanoate

Description

Structure

3D Structure

Properties

CAS No. |

197964-12-8 |

|---|---|

Molecular Formula |

C8H15NO2 |

Molecular Weight |

157.21 g/mol |

IUPAC Name |

pyrrolidin-3-yl butanoate |

InChI |

InChI=1S/C8H15NO2/c1-2-3-8(10)11-7-4-5-9-6-7/h7,9H,2-6H2,1H3 |

InChI Key |

AMBFAHQJLWMXNZ-UHFFFAOYSA-N |

SMILES |

CCCC(=O)OC1CCNC1 |

Canonical SMILES |

CCCC(=O)OC1CCNC1 |

Synonyms |

Butanoic acid, 3-pyrrolidinyl ester (9CI) |

Origin of Product |

United States |

Research Significance and Structural Context of Pyrrolidin 3 Yl Butanoate

Significance of Pyrrolidine (B122466) Scaffolds in Contemporary Chemical Research

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone in medicinal chemistry and drug discovery. nih.govfrontiersin.org Its prevalence in numerous biologically active compounds, including natural alkaloids and synthetic drugs, underscores its significance. frontiersin.orgwikipedia.org The structural and chemical properties of the pyrrolidine scaffold offer several advantages in the design of novel therapeutic agents. nih.gov

The non-planar, puckered nature of the pyrrolidine ring allows for a greater three-dimensional exploration of chemical space compared to its aromatic counterpart, pyrrole. researchgate.netnih.gov This "pseudorotation" phenomenon, along with the sp³-hybridization of its carbon atoms, contributes to the stereochemical diversity of molecules containing this scaffold. researchgate.netnih.gov The ability to introduce multiple stereogenic centers and control their spatial orientation is crucial for optimizing interactions with biological targets, as different stereoisomers can exhibit distinct biological profiles. researchgate.netontosight.ai

Furthermore, the pyrrolidine nucleus is a versatile framework that can be readily functionalized, allowing for the synthesis of a wide array of derivatives. nih.gov This adaptability has led to its incorporation into a diverse range of approved drugs with various therapeutic applications, including antihistamines, anticholinergics, anti-Alzheimer's agents, antibacterials, antihypertensives, antidepressants, and antiepileptics. frontiersin.org The continued exploration of pyrrolidine-based structures, including those with fused or spirocyclic systems, highlights the ongoing importance of this scaffold in the development of new and improved pharmaceuticals. nih.govfrontiersin.org

Structural Overview and Derivatization Potential of Pyrrolidin-3-yl Butanoate Frameworks

This compound is a chemical entity that combines the foundational pyrrolidine ring with a butanoate (butyrate) ester group at the 3-position. The core structure consists of the saturated five-membered pyrrolidine ring. This ester functionalization introduces a site for potential chemical modification.

The butanoate ester group also presents opportunities for derivatization. Hydrolysis of the ester would yield the corresponding alcohol, 3-hydroxypyrrolidine, and butanoic acid. This alcohol could then be further functionalized through etherification or re-esterification with different carboxylic acids. Additionally, the carbonyl group of the butanoate moiety could potentially undergo reduction.

The pyrrolidine ring itself can be a target for further substitution. Depending on the reaction conditions, it is possible to introduce additional functional groups onto the carbon atoms of the ring, further expanding the chemical diversity of the resulting compounds. The inherent chirality of the 3-substituted pyrrolidine ring also means that enantioselective synthesis methods can be employed to produce specific stereoisomers, which may have distinct biological activities. mdpi.com

Table 1: Chemical and Physical Properties of Selected Pyrrolidine Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Pyrrolidin-3-yl butyrate | 197964-12-8 | C8H15NO2 | 157.21 |

| (1-Methylpyrrolidin-3-yl) butanoate | 71376350 (CID) | C9H17NO2 | 171.24 |

| 3-methyl-2-(pyrrolidin-1-yl)butanoic acid hydrochloride | 1214838-86-4 | C9H18ClNO2 | 207.7 |

| 2-[6-(Pyrrolidin-1-yl)pyridin-3-yl]butanoic acid | 1536808-95-3 | C13H18N2O2 | 234.29 |

Advanced Synthetic Methodologies and Chemical Transformations of Pyrrolidin 3 Yl Butanoate and Its Analogues

Stereoselective Synthesis of Pyrrolidin-3-yl Butanoate Core Structures

The creation of specific stereoisomers of this compound is crucial for its application in drug discovery and development. Stereoselective synthesis methods are therefore paramount.

Diastereoselective Routes in Pyrrolidine-Butanoate Construction

Diastereoselective strategies are fundamental in constructing the pyrrolidine (B122466) ring with desired stereochemistry. One notable approach involves the copper-promoted intramolecular aminooxygenation of alkenes. This method has been shown to be highly diastereoselective. For instance, α-substituted 4-pentenyl sulfonamides predominantly yield cis-2,5-disubstituted pyrrolidines with a diastereomeric ratio greater than 20:1 and in excellent yields of 76-97%. nih.gov Conversely, γ-substituted substrates favor the formation of trans-2,3-pyrrolidine adducts, albeit with moderate selectivity (approximately 3:1). nih.gov

Another powerful technique is the [3+2] cycloaddition reaction. The reaction between chiral N-tert-butanesulfinylazadienes and azomethine ylides, generated in situ from imino esters, provides a pathway to densely substituted pyrrolidines with up to four stereogenic centers. chemistryviews.org These reactions, often catalyzed by silver carbonate, proceed with good to excellent regio- and diastereoselectivities. chemistryviews.org A one-pot nitro-Mannich/hydroamination cascade reaction, utilizing a combination of a base and a gold(I) catalyst, also produces substituted pyrrolidines with three stereocenters in high yields and with good to excellent diastereoselectivity. rsc.org

| Method | Substrates | Catalyst/Promoter | Key Feature | Diastereomeric Ratio (d.r.) | Yield |

| Intramolecular Aminooxygenation | α-substituted 4-pentenyl sulfonamides | Copper | Forms cis-2,5-pyrrolidines | >20:1 | 76-97% |

| [3+2] Cycloaddition | Chiral N-tert-butanesulfinylazadienes and azomethine ylides | Silver Carbonate | Creates up to four stereocenters | Good to Excellent | Moderate to Good |

| Nitro-Mannich/Hydroamination | Not specified | Base and Gold(I) | One-pot cascade reaction | Good to Excellent | High |

Asymmetric Catalysis in C-C and C-N Bond Formation for this compound Systems

Asymmetric catalysis is essential for controlling the stereochemistry during the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds in the synthesis of pyrrolidine systems. A notable example is the silver-catalyzed asymmetric tandem conjugate addition-elimination reaction of pyrroline (B1223166) esters with nitroallyl acetates. nih.gov This method, employing a AgOAc/(R,Sp)-ThioClickFerrophos (TCF) catalyst, establishes vicinal chiral stereocenters with high enantio- and diastereoselectivity. nih.gov

Ruthenium-catalyzed asymmetric hydrogenation represents another key strategy. For instance, the hydrogenation of a racemic disubstituted β-keto-γ-lactam using a chiral DM-SEGPHOS-Ru(II) complex can produce the corresponding β-hydroxy-γ-lactam with high diastereoselectivity (de 98%) and enantioselectivity (ee >99%) after recrystallization. researchgate.net This intermediate is crucial for the synthesis of various biologically active molecules. researchgate.net

| Catalytic System | Reaction Type | Key Transformation | Stereoselectivity |

| AgOAc/(R,Sp)-ThioClickFerrophos (TCF) | Tandem Conjugate Addition-Elimination | Formation of vicinal chiral centers | Excellent enantio- and diastereoselectivity |

| Chiral DM-SEGPHOS-Ru(II) complex | Asymmetric Hydrogenation | Reduction of β-keto-γ-lactam | de 98%, ee >99% |

Stereoselective Alkylation Strategies for Pyrrolidinyl Butanoate Intermediates

While direct search results on the stereoselective alkylation of pre-formed this compound are not prevalent, the principles can be inferred from the alkylation of related pyrrolidine intermediates. The stereochemical outcome of alkylation is often directed by existing stereocenters on the pyrrolidine ring or by the use of chiral auxiliaries or catalysts. The specific conformation of the pyrrolidine ring and the nature of the protecting group on the nitrogen atom can significantly influence the facial selectivity of the incoming electrophile.

Functionalization and Derivatization Approaches for this compound Analogues

Once the core pyrrolidine butanoate structure is established, further functionalization is often necessary to synthesize diverse analogues.

Esterification and N-Substitution Strategies (e.g., Tosyl protection and various esters)

The ester and the nitrogen atom of the pyrrolidine ring are common sites for modification. Standard esterification or transesterification methods can be employed to introduce a variety of ester groups, thereby modulating the compound's properties.

The nitrogen atom of the pyrrolidine is frequently protected, often with a tosyl group (p-toluenesulfonyl), to prevent unwanted side reactions and to influence the stereochemical course of subsequent transformations. The N-tosyl group can be introduced by reacting the pyrrolidine with tosyl chloride in the presence of a base. This protecting group can later be removed under specific conditions to allow for N-alkylation or N-acylation, introducing further diversity.

Michael Addition Pathways to Pyrrolidinedione-Butanoate Derivatives

The Michael addition, or conjugate addition, is a versatile reaction for forming C-C bonds. wikipedia.org It involves the addition of a nucleophile (a Michael donor) to an α,β-unsaturated carbonyl compound (a Michael acceptor). masterorganicchemistry.com This methodology can be applied to synthesize pyrrolidinedione-butanoate derivatives.

For instance, the organocatalytic enantioselective Michael addition of 1,3-dicarbonyl compounds to maleimides can be used to create N-substituted 3-alkyl-pyrrolidine-2,5-dione derivatives. buchler-gmbh.com Catalysts such as dihydroquinine base have been shown to be effective in promoting this reaction, even in aqueous media like brine. buchler-gmbh.com The reaction proceeds by the addition of the enolate of the 1,3-dicarbonyl compound to the maleimide, leading to the formation of a new C-C bond and the pyrrolidine-2,5-dione ring system.

| Reaction | Reactants | Catalyst | Product |

| Michael Addition | 1,3-Diketones and Maleimide derivatives | Dihydroquinine Base | N-aryl-3-alkyl-pyrrolidine-2,5-dione |

Pyrrolidine Ring Modifications and Annulations (e.g., Pyrrolo[3,4-C]pyrrole)

The modification and annulation of the pyrrolidine ring are crucial for creating complex heterocyclic systems with diverse biological activities. Starting from functionalized pyrrolidines, such as those bearing a butanoate group at the 3-position, various synthetic strategies can be employed to construct fused ring systems like pyrrolo[3,4-c]pyrroles.

One approach involves the use of 2,3-dioxopyrrolidines, which can undergo substrate-controlled regiodivergent annulation reactions. nih.govacs.org For instance, the reaction of 2,3-dioxopyrrolidines with 3-alkylidene oxindoles can lead to either [3+3] or [4+2] annulation products, furnishing fused dihydropyrrolidone derivatives with high stereoselectivity. nih.govacs.org The [3+3] annulation proceeds through a vinylogous Michael addition followed by an intramolecular aldol (B89426) cyclization, while the [4+2] annulation involves a vinylogous Michael addition and a subsequent intramolecular oxa-Michael cyclization. nih.govacs.org These methodologies provide a pathway to complex fused systems starting from a pyrrolidine core.

Furthermore, intramolecular azomethine ylide cycloaddition reactions are a powerful tool for constructing pyrrolo[3,4-b]pyrrole systems. researchgate.net This can be achieved by utilizing sulfonamides with strategically placed aldehyde and olefinic tethers, which upon reaction with amino acids, generate azomethine ylides that undergo intramolecular cycloaddition. researchgate.net This method is highly stereoselective, typically yielding cis-fused cycloadducts. researchgate.net

Three-component reactions have also been developed for the convenient construction of the pyrrolo[3,4-b]pyridine skeleton. rsc.org These reactions, promoted by a base, involve the condensation of a β-enamino imide, an aromatic aldehyde, and malononitrile (B47326) or its derivatives. rsc.org A similar strategy can be used to synthesize functionalized pyrrolo[3,4-b]quinolines by reacting a β-enamino imide and an aromatic aldehyde with cyclic diketones like dimedone. rsc.org

These annulation strategies demonstrate the versatility of the pyrrolidine ring as a scaffold for building intricate molecular architectures, including those analogous to a this compound framework, leading to compounds with potential applications in drug discovery.

Catalytic Systems in this compound Synthesis

The development of efficient catalytic systems is paramount for the synthesis of this compound and its analogues. Various catalytic approaches, including transition-metal catalysis, organocatalysis, bio-inspired catalysis, and flow chemistry protocols, have been successfully employed to construct and functionalize the pyrrolidine-butanoate framework.

Transition-metal catalysis offers a powerful and versatile toolkit for the synthesis of pyrrolidine derivatives. Metals such as palladium, rhodium, and ruthenium have been extensively used to construct the pyrrolidine ring with high levels of control over stereochemistry and functional group tolerance.

Ruthenium-catalyzed asymmetric hydrogenation has proven effective for the synthesis of chiral pyrrolidine-3-carboxylic acid derivatives. For example, a process has been developed for the preparation of (3S,4S)- or (3R,4R)-1-benzyl-4-(halogen-aryl)-pyrrolidine-3-carboxylic acids using a ruthenium catalyst with a chiral ligand, such as [Ru(OAc)₂( (R)-2-Furyl-MeOBIPHEP)]. google.com This reaction proceeds with high enantiomeric purity, often eliminating the need for further purification. google.com

The following table summarizes the synthesis of a specific pyrrolidine-3-carboxylic acid derivative using a ruthenium catalyst. google.com

| Substrate | Catalyst | Product | Conversion (%) | ee (%) |

| 1-benzyl-4-(4-chloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid monohydrate | [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP] | (S,S)-1-benzyl-4-(4-chloro-phenyl)-pyrrolidine-3-carboxylic acid | 87.0 | 98.5 |

| hydrochloride salt of 1-benzyl-4-(3,4-dichloro-phenyl)-2,5-dihydro-1H-pyrrole-3-carboxylic acid | [Ru(OAc)₂((R)-2-Furyl-MeOBIPHEP)] | (S,S)-1-benzyl-4-(3,4-dichloro-phenyl)-pyrrolidine-3-carboxylic acid | 99.9 | 99.4 |

ee = enantiomeric excess

These transition-metal catalyzed methods provide efficient routes to key intermediates that can be readily converted to this compound and its analogues through standard esterification procedures.

Organocatalysis has emerged as a powerful strategy for the asymmetric synthesis of complex molecules, including pyrrolidine derivatives. Chiral small organic molecules can effectively catalyze reactions to produce enantiomerically enriched products, often under mild and environmentally friendly conditions.

A significant advancement in this area is the organocatalytic enantioselective Michael addition for the synthesis of 5-alkyl-substituted pyrrolidine-3-carboxylic acids. rsc.orgresearchgate.net This method utilizes the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, catalyzed by a chiral organocatalyst. rsc.orgresearchgate.net For instance, this approach has been used to obtain 5-methylpyrrolidine-3-carboxylic acid with a high enantiomeric excess of 97% in just two steps. rsc.org

Cinchona-derived bifunctional squaramide organocatalysts have also been successfully employed in the construction of 3,3′-pyrrolidinyl-bispirooxindoles through a Michael/N-hemiketalization cascade reaction of 3-aminooxindoles and isatin-derived β,γ-unsaturated α-keto esters. acs.org This reaction proceeds under mild conditions to afford the desired products in moderate to good yields with high diastereo- and enantioselectivities. acs.org

The following table presents examples of organocatalytic Michael additions to form pyrrolidine precursors. rsc.orgresearchgate.net

| Enone Substrate | Nitroalkane | Catalyst | Product | Yield (%) | dr | ee (%) |

| Methyl 4-oxo-4-phenylbut-2-enoate | Nitromethane | Cinchonine-derived thiourea | Methyl 5-nitro-4-oxo-4-phenyl-2-(phenylthiomethyl)pentanoate | 95 | 95:5 | 95 |

| Ethyl 4-oxo-4-phenylbut-2-enoate | Nitroethane | Cinchonidine-derived squaramide | Ethyl 5-nitro-4-oxo-4-phenyl-2-(phenylthiomethyl)hexanoate | 88 | >99:1 | 99 |

dr = diastereomeric ratio; ee = enantiomeric excess

These organocatalytic methods provide a direct and efficient pathway to chiral pyrrolidine-3-carboxylic acid esters and related structures, which are immediate precursors or analogues of this compound.

Bio-inspired catalysis seeks to mimic the efficiency and selectivity of enzymatic processes using small-molecule catalysts. Vitamin B12 (cobalamin) and its derivatives have emerged as powerful bio-inspired catalysts for a variety of chemical transformations, particularly those involving radical intermediates.

Vitamin B12-catalyzed radical cyclization of bromoalkenes has been reported as a method for the synthesis of substituted pyrrolidines. thieme-connect.com This reaction can be performed under visible light irradiation and offers a greener alternative to methods that rely on toxic or expensive precious metals. thieme-connect.com The catalytic cycle involves the reduction of the Co(III) center of vitamin B12 to a "supernucleophilic" Co(I) species, which then reacts with the bromoalkene to generate a carbon-centered radical. This radical can then undergo cyclization to form the pyrrolidine ring. thieme-connect.com

Furthermore, engineered B12-dependent enzymes have been shown to catalyze non-native intramolecular radical cyclizations. nih.govnih.govchemistryviews.orgchemrxiv.org For example, an engineered variant of the B12-dependent transcription factor CarH, denoted as CarH*, can catalyze the formation of γ- and δ-lactams through redox-neutral or reductive ring closure. nih.govnih.govchemistryviews.orgchemrxiv.org This enzymatic approach demonstrates enhanced reactivity and selectivity compared to the free B12 cofactor. nih.govnih.govchemistryviews.orgchemrxiv.org These methods highlight the potential of bio-inspired catalysis for the synthesis of complex heterocyclic structures, including precursors to this compound.

Flow chemistry, or continuous flow synthesis, has gained significant attention in both academia and industry due to its advantages over traditional batch processing, including improved safety, scalability, and reaction control. These benefits are particularly valuable for the synthesis of pharmaceutical intermediates.

While specific flow chemistry protocols for the direct synthesis of this compound are not extensively documented, the synthesis of related structures, such as pyrrolidine-3-carboxylic acids, has been achieved using this technology. A Chinese patent describes the preparation of ethylpyrrolidine-3-carboxylic acid compounds with stereochemical control using continuous flow reactors. This approach allows for precise control over reaction parameters like temperature and residence time, leading to improved yields and purities. The automated system can perform key steps such as esterification or asymmetric synthesis under optimized conditions, thereby reducing reaction times and waste generation. The principles demonstrated in these protocols can be readily adapted for the continuous production of this compound and its analogues.

Chirality and Stereochemical Control in Pyrrolidin 3 Yl Butanoate Research

Enantioselective and Diastereoselective Control in Synthetic Pathways

The synthesis of enantiomerically pure or enriched Pyrrolidin-3-yl butanoate relies on synthetic strategies that can control the formation of specific stereoisomers. While direct studies on this compound are not extensively documented, the principles of stereoselective synthesis of substituted pyrrolidines are well-established and can be applied.

Enantioselective Synthesis:

Enantioselective approaches aim to produce a single enantiomer of a chiral compound. For this compound, this would involve the selective formation of either the (R)- or (S)-enantiomer. This is often achieved through:

Asymmetric Catalysis: Chiral catalysts, such as those based on transition metals (e.g., rhodium, ruthenium) complexed with chiral ligands, can create a chiral environment that directs the reaction towards the formation of one enantiomer over the other. For instance, the asymmetric hydrogenation of a suitable prochiral precursor, like a pyrroline (B1223166) derivative, can yield a chiral pyrrolidine (B122466). Catalytic asymmetric hydrogenation with a chiral DM-SEGPHOS-Ru(II) complex has been shown to produce β-hydroxy amides, which are precursors to chiral pyrrolidines, with high diastereoselectivity (de 98%) and enantioselectivity (ee >99%). researchgate.net

Enzymatic Resolutions: Enzymes, being inherently chiral, can selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. Lipases are commonly used for the resolution of racemic alcohols and esters.

Diastereoselective Synthesis:

When multiple stereocenters are present, diastereoselective synthesis is employed to control the relative configuration of these centers. For substituted this compound, this would determine whether the substituents are on the same side (cis) or opposite sides (trans) of the pyrrolidine ring. Common methods include:

1,3-Dipolar Cycloadditions: The reaction of azomethine ylides with dipolarophiles is a powerful method for constructing the pyrrolidine ring. nih.gov The stereochemical outcome of this reaction can be influenced by the geometry of the ylide and the nature of the substituents on both the ylide and the dipolarophile. The use of a chiral N-tert-butanesulfinylimine group as an electron-withdrawing group in 1-azadienes allows for the highly diastereoselective synthesis of densely substituted pyrrolidines. nih.gov

Michael Addition: The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound can be a key step in building the pyrrolidine skeleton. Organocatalytic enantioselective Michael addition reactions have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. vulcanchem.com

Radical Cyclization: Intramolecular radical cyclization can be used to form the pyrrolidine ring with a degree of diastereoselectivity. For example, the cyclization of an O-stannyl ketyl generated from an aldehyde can produce 2,5-disubstituted-3-hydroxypyrrolidines as a mixture of diastereomers. rsc.orgresearchgate.net

A novel diastereoselective synthesis of substituted pyrrolidines has been achieved through asymmetric multicomponent reactions of optically active phenyldihydrofuran, N-tosyl imino ester, and silane (B1218182) reagents in a one-pot operation, constructing up to three stereogenic centers. acs.org

Chiral Auxiliaries and Ligand-Based Approaches in this compound Systems

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct a stereoselective reaction. After the desired stereocenter(s) have been created, the auxiliary is removed.

Common Chiral Auxiliaries in Pyrrolidine Synthesis:

(R)-Phenylglycinol: This chiral auxiliary has been used in the diastereoselective synthesis of trans-2,5-bis(aryl) pyrrolidines. The synthesis involves two diastereoselective additions of Grignard reagents, first to a chiral imine and then to a 1,3-oxazolidine.

Evans Auxiliaries (Oxazolidinones): These are widely used to control the stereochemistry of various reactions, including aldol (B89426) condensations and alkylations. In the context of pyrrolidine synthesis, an Evans auxiliary can be used to set stereocenters in an acyclic precursor before the cyclization to form the pyrrolidine ring.

Sulfinimines: Chiral N-tert-butanesulfinylimines are effective chiral auxiliaries that activate the imine for nucleophilic addition and direct the stereochemical outcome. The N-tert-butanesulfinylimine group has been shown to act as an effective electron-withdrawing group in 1-azadienes, enabling the highly diastereoselective synthesis of substituted pyrrolidines via 1,3-dipolar cycloadditions with azomethine ylides. nih.gov

Ligand-Based Approaches:

In this strategy, a chiral ligand is complexed with a metal catalyst to create a chiral catalytic species. This complex then orchestrates the enantioselective transformation. The choice of ligand is crucial for achieving high enantioselectivity. Examples of chiral ligands used in syntheses relevant to pyrrolidines include:

DM-SEGPHOS: This chiral phosphine (B1218219) ligand, when complexed with Ruthenium(II), has been used for the catalytic asymmetric hydrogenation to produce precursors for chiral pyrrolidines with high stereoselectivity. researchgate.net

Chiral Phosphoric Acids: These have been used as catalysts in intramolecular asymmetric aza-Michael reactions to synthesize chiral pyrrolidines.

The following table summarizes some chiral auxiliaries and ligands used in the stereoselective synthesis of pyrrolidine derivatives, which are applicable to the synthesis of this compound.

| Chiral Auxiliary/Ligand | Synthetic Method | Stereochemical Control |

| (R)-Phenylglycinol | Diastereoselective Grignard addition | Formation of trans-2,5-disubstituted pyrrolidines |

| Evans Oxazolidinone | Asymmetric aldol/alkylation followed by cyclization | Control of multiple stereocenters in the acyclic precursor |

| N-tert-Butanesulfinimine | 1,3-Dipolar cycloaddition | High diastereoselectivity in the formation of substituted pyrrolidines. nih.gov |

| DM-SEGPHOS | Asymmetric hydrogenation | High enantioselectivity (ee >99%) in the formation of chiral precursors. researchgate.net |

| Chiral Phosphoric Acid | Intramolecular aza-Michael reaction | Enantioselective cyclization to form chiral pyrrolidines |

This table is illustrative and based on findings for related pyrrolidine derivatives.

Impact of Stereoisomerism on Molecular Interactions

The specific three-dimensional arrangement of atoms in a molecule, its stereoisomerism, is fundamental to its interaction with other chiral molecules, such as biological receptors and enzymes. For this compound, the stereochemistry at the C3 position and any other stereocenters on the pyrrolidine ring will dictate how the molecule fits into a binding pocket.

The different spatial orientation of substituents in different stereoisomers can lead to significant variations in biological activity. researchgate.net One stereoisomer may bind to a receptor with high affinity, leading to a desired therapeutic effect, while another stereoisomer may be inactive or even produce undesirable side effects.

For example, in a series of pyrrolidine-containing GPR40 agonists, it was discovered that the enantiomers (R,R)-68 and (S,S)-68 had different effects on the radioligand used for the binding assay. nih.gov The (R,R)-enantiomer potentiated the radioligand, while the (S,S)-enantiomer displaced it. nih.gov This demonstrates that even subtle changes in stereochemistry can lead to different binding modes and functional outcomes.

The puckered nature of the pyrrolidine ring allows it to adopt various conformations. The specific conformation, which is influenced by the stereochemistry of the substituents, can affect the molecule's ability to make key interactions, such as hydrogen bonds, with a biological target. For instance, the (2S,4R) configuration in certain melanocortin receptor agonists was found to enhance hydrogen bonding with specific amino acid residues in the receptor.

The following table illustrates the potential impact of stereoisomerism on the molecular interactions of a hypothetical substituted this compound, based on general principles observed in related compounds.

| Stereoisomer | Substituent Orientation | Potential Impact on Molecular Interactions |

| (3R, XR)-Pyrrolidin-3-yl butanoate | trans | May allow for optimal positioning of the butanoate group and the other substituent to interact with distinct pockets in a receptor. |

| (3S, XS)-Pyrrolidin-3-yl butanoate | trans | The enantiomer of the above, would interact differently with a chiral receptor, potentially leading to a different biological response. |

| (3R, XS)-Pyrrolidin-3-yl butanoate | cis | The proximity of the substituents on the same side of the ring could lead to steric hindrance or facilitate chelation with a metal ion in an enzyme's active site. |

| (3S, XR)-Pyrrolidin-3-yl butanoate | cis | The enantiomer of the cis-isomer, again expected to have a distinct interaction profile with a chiral target. |

This table is a hypothetical illustration. X represents a potential substitution position on the pyrrolidine ring.

Computational Chemistry and Molecular Modeling of Pyrrolidin 3 Yl Butanoate and Its Derivatives

Molecular Docking Studies of Pyrrolidin-3-yl Butanoate Analogues

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in understanding the structure-activity relationships of novel compounds.

The prediction of binding affinity between a ligand and its protein target is a cornerstone of drug discovery, helping to prioritize compounds for synthesis and further testing. collaborativedrug.com Molecular docking programs utilize scoring functions to estimate this affinity, often expressed as a binding energy or a fitness score.

In a study involving ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives, computational docking was performed using the GOLD (Genetic Optimisation for Ligand Docking) suite. frontiersin.orgnih.gov The program employs a genetic algorithm for flexible ligand docking and uses scoring functions like GoldScore to rank potential binding poses. frontiersin.orgnih.gov GoldScore is a force-field-based function that calculates the total energy of the system, comprising protein-ligand hydrogen bond energy, van der Waals energy, and the ligand's internal energies. frontiersin.orgnih.gov High GOLD fitness scores obtained for these derivatives suggested a strong protein-ligand binding affinity, indicating a high propensity to bind to the active sites of target proteins. frontiersin.orgnih.gov

Another investigation focused on structural analogues of 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio)-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid. semanticscholar.org In silico molecular docking was conducted to understand the binding modes and affinities of these derivatives against clinically important enzymes like urease and alpha-amylase. semanticscholar.org Similarly, docking studies on novel heterocyclic GABA analogues, including pyrrolidine (B122466) butanoate derivatives, were carried out to rationalize their inhibitory activity against the GABA-AT enzyme. mdpi.com The results from these docking experiments are crucial for identifying lead compounds that may possess significant therapeutic potential. frontiersin.orgnih.gov

Table 1: Molecular Docking Scoring Functions and Applications

| Scoring Function/Program | Components | Application Example | Reference |

|---|---|---|---|

| GoldScore (in GOLD Suite) | Protein-ligand H-bond energy, Protein-ligand van der Waals energy, Ligand internal vdW energy, Ligand intramolecular H-bond energy | Predicting binding affinity of ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives to bacterial enzymes. | frontiersin.org, nih.gov |

| AutoDock Vina | Empirical scoring function based on hydrophobic, hydrogen bonding, and electrostatic interactions. | Used in studies to predict binding of novel antimicrobial agents to targets like DNA gyrase. | researchgate.net |

| ChemPLP, Chemscore, ASP | Alternative scoring functions available in the GOLD suite for cross-validation of binding predictions. | Used alongside GoldScore for docking ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives. | frontiersin.org, nih.gov |

Beyond predicting binding affinity, molecular docking provides detailed three-dimensional models of ligand-receptor complexes, revealing key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions that stabilize the complex.

Enzymes: Research on ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives used molecular docking to explore their mechanism of antibacterial activity. frontiersin.org The study targeted two bacterial enzymes: Penicillin-binding protein (PBP) 2A from S. aureus and β-lactamase NDM-1 from Klebsiella pneumoniae. nih.gov The binding mode analysis suggested that these proteins could be the molecular targets for the observed antibacterial effects of the compounds. frontiersin.org In a separate study, docking of 3-((5-(dimethylcarbamoyl)pyrrolidin-3-yl)thio) derivatives against urease and α-amylase was performed to understand their potential inhibitory mechanisms. semanticscholar.org Likewise, docking of heterocyclic GABA analogues into the active site of the GABA-AT enzyme from Pseudomonas fluorescens helped to rationalize their inhibitory activity. mdpi.com

G-Protein Coupled Receptors (GPCRs): GPCRs are a large family of transmembrane proteins that are crucial drug targets. nih.govwikipedia.orgfrontiersin.org The interaction of ligands with GPCRs can trigger or block cellular signaling pathways. nih.govmdpi.com Docking studies on a series of 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives revealed high binding affinities for the 5-HT1A serotonin (B10506) receptor, a type of GPCR. uj.edu.pl The analysis showed that interactions with specific residues, such as Arg104 in the serotonin transporter (SERT), were crucial for binding. uj.edu.pl Biased agonism, where a ligand preferentially activates one signaling pathway over another, can also be investigated using structural insights from docking, as seen in studies of β-adrenergic receptors. mdpi.com

Quantum Chemical and Density Functional Theory (DFT) Investigations

Quantum chemical methods, particularly Density Functional Theory (DFT), offer a deeper understanding of the electronic structure and reactivity of molecules. researchgate.netmdpi.com DFT is widely used for its accuracy in predicting molecular properties at a reasonable computational cost. scirp.orgmdpi.com

DFT calculations are employed to determine various electronic properties and reactivity descriptors for this compound analogues. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and molecular electrostatic potential (MEP). arabjchem.orgorientjchem.org

The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. arabjchem.org A small HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability. scirp.org These frontier molecular orbitals are critical for characterizing chemical reactivity. scirp.org

Global reactivity descriptors derived from these energies, such as chemical hardness (η), electronic chemical potential (μ), and the global electrophilicity index (ω), provide quantitative measures of a molecule's stability and reactivity. researchgate.netmdpi.comresearchgate.net For instance, the electrophilicity index measures a species' capacity to accept electrons. researchgate.net These parameters are valuable for predicting how a molecule might interact with a biological receptor or participate in a chemical reaction. researchgate.net In one study on pyrrolidinone derivatives, higher HOMO energy was correlated with better performance as corrosion inhibitors, demonstrating the predictive power of these descriptors. arabjchem.org

Table 2: Key DFT-Calculated Reactivity Descriptors

| Descriptor | Symbol | Formula/Concept | Significance | Reference |

|---|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-filled orbital. | Indicates electron-donating ability. | arabjchem.org |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the lowest empty orbital. | Indicates electron-accepting ability. | arabjchem.org |

| Chemical Hardness | η | η ≈ (ELUMO - EHOMO) | Measures resistance to change in electron distribution. A larger value indicates higher stability. | researchgate.net |

| Electronic Chemical Potential | μ | μ ≈ (EHOMO + ELUMO) / 2 | Describes the escaping tendency of electrons from a system. | researchgate.net |

| Global Electrophilicity Index | ω | ω = μ² / (2η) | Measures the propensity of a species to accept electrons. | researchgate.net, researchgate.net |

DFT is also a critical tool for mapping out the pathways of chemical reactions, including identifying intermediates and transition states. sumitomo-chem.co.jp Computational approaches can delineate the energetics along a reaction path, known as the intrinsic reaction coordinate (IRC), which connects reactants, transition states, and products. nih.govsmu.edu

A DFT study on the cycloaddition reaction between methyl 3-hydroxy-3-methyl-2-methylene butanoate and an imine oxide provides a relevant example. researchgate.net The investigation explored the potential energy surface (PES) to understand the reaction's mechanism and selectivity. By calculating the energies of reactants, products, and transition states, the study determined that the reaction proceeds through a non-concerted mechanism. researchgate.net The activation energies for different possible reaction paths were compared, revealing the most favorable pathway in agreement with experimental observations. researchgate.net Such analyses are crucial for optimizing reaction conditions and for designing new synthetic routes. The ability to computationally model these fleeting transition states, which are difficult to observe experimentally, provides chemists with powerful predictive capabilities for designing new reactions and catalysts. mit.edu

Structure-Activity Relationship (SAR) Modeling for this compound Systems

Structure-Activity Relationship (SAR) analysis is a fundamental concept in medicinal chemistry that links the structural features of a molecule to its biological activity. collaborativedrug.com The goal of SAR is to identify which parts of a molecule are essential for its effects (the pharmacophore) and how modifications to its structure can alter its potency and selectivity. technologynetworks.com

SAR studies on this compound analogues and related heterocyclic systems have yielded valuable insights. For a series of 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, SAR analysis revealed that the affinity for 5-HT1A and SERT receptors was highly dependent on the substitution pattern on the phenylpiperazine moiety. uj.edu.pl For example, substitution at the ortho-position was beneficial for 5-HT1A binding, while a para-substituent increased affinity for SERT. uj.edu.pl

In another study on benzylthioquinolinium iodides, replacing a phenyl ring with a cyclohexyl ring resulted in a loss of broad-spectrum antifungal activity, indicating that aromaticity was a key requirement. nih.gov When SAR is quantified, it becomes a Quantitative Structure-Activity Relationship (QSAR). technologynetworks.com QSAR models use statistical methods to create mathematical equations that relate chemical structure to activity. researchgate.net For instance, a QSAR model for novel antimicrobial agents identified moderate lipophilicity and specific electronic features as key predictors of antibacterial activity, with molecular docking used to corroborate the model's findings. researchgate.net These SAR and QSAR models are invaluable for guiding the optimization of lead compounds into more effective drug candidates. collaborativedrug.comtechnologynetworks.com

In Vitro Biological Activity Mechanisms of Pyrrolidin 3 Yl Butanoate Analogues

Integrin Receptor Interactions and Modulation Mechanisms (e.g., αvβ6 integrin)

Integrins are a family of 24 heterodimeric transmembrane receptors that mediate cell-to-cell and cell-to-extracellular matrix (ECM) interactions, playing critical roles in cell signaling, proliferation, migration, and survival. researchgate.net A subset of these receptors recognizes the Arg-Gly-Asp (RGD) sequence in their natural ligands. researchgate.net The αv integrins, in particular, have been investigated as therapeutic targets in conditions like fibrosis and cancer. acs.org

Research has led to the development of highly potent and selective inhibitors targeting specific integrin subtypes. A notable example is a quaternized pyrrolidine (B122466) betaine (B1666868) analogue, (3S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((1S and 1R,3R)-1-methyl-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-ium-1-yl)butanoate. This compound demonstrates exceptional potency and high selectivity for the αvβ6 integrin receptor. nih.govcore.ac.uk In cell adhesion assays, it was found to be significantly more selective for αvβ6 over other αv integrins, with a selectivity margin ranging from 1.4 to over 3 logs. nih.govcore.ac.uk Molecular docking studies of this compound and its analogues into the αvβ6 receptor have been performed to understand the structural basis for this high affinity and selectivity. nih.gov The development of such non-RGD-mimetic inhibitors represents a promising strategy, potentially avoiding issues of partial agonism seen with some earlier RGD-mimetic antagonists. acs.org

Enzymatic Inhibition Profiles and Mechanistic Elucidation (e.g., COX-1, COX-2, 5-LOX, Cholinesterases, α-Glucosidase)

Pyrrolidine derivatives have been extensively studied as inhibitors of various enzymes implicated in a range of pathologies.

Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) Inhibition

The enzymes COX-1, COX-2, and 5-LOX are central to the arachidonic acid cascade, which produces prostaglandins (B1171923) and leukotrienes—key mediators of inflammation. mdpi.comd-nb.info Developing dual inhibitors of COX-2 and 5-LOX is a therapeutic strategy aimed at producing potent anti-inflammatory agents with an improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.comd-nb.info

Several studies have evaluated pyrrolidine-2,5-dione (succinimide) derivatives for their COX and LOX inhibitory potential. researchgate.netresearchgate.net For instance, cyano-acetate derivatives of succinimide (B58015) have demonstrated inhibitory activity against these enzymes. researchgate.net Research into Michael adducts of pyrrolidinedione also showed encouraging in vitro results against COX-1, COX-2, and 5-LOX enzymes. dovepress.com A study on various N-hydroxyurea and hydroxamic acid derivatives identified several compounds as dual COX-2 and 5-LOX inhibitors, with many showing weak activity against the constitutive COX-1 enzyme, indicating a desirable selectivity for COX-2. mdpi.com

Table 1: In Vitro COX and 5-LOX Inhibitory Activity of Selected Pyrrolidine-2,5-dione Analogues. researchgate.net

Cholinesterase Inhibition

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary strategy for treating the symptoms of Alzheimer's disease. mdpi.com Ketoester derivatives of succinimide, such as ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate, have been reported to possess promising anticholinesterase potential. researchgate.netfrontiersin.org More detailed studies on other succinimide derivatives have quantified this inhibitory activity. For example, (S)-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl) cyclohexanecarbaldehyde was found to be a more potent inhibitor of both AChE and BChE compared to a related phenylpropanal derivative. nih.govresearchgate.net Molecular docking studies supported these findings, showing a favorable binding interaction for the more potent compound within the active sites of both cholinesterase enzymes. nih.govresearchgate.net

Table 2: In Vitro Cholinesterase Inhibitory Activity of Succinimide Derivatives. nih.govresearchgate.net

α-Glucosidase Inhibition

α-Glucosidase is an intestinal enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Its inhibition is an effective mechanism for managing type 2 diabetes by delaying carbohydrate digestion and reducing post-meal blood glucose spikes. nih.gov Pyrrolidine derivatives have emerged as a promising class of α-glucosidase inhibitors. nih.govresearchgate.net Studies have shown that dihydroxy pyrrolidines and other analogues can be potent inhibitors, in some cases more potent than standard drugs. researchgate.net For example, a 4-methoxy pyrrolidine analogue showed noteworthy inhibitory activity against α-glucosidase with an IC50 value of 18.04 μg/mL. nih.gov Similarly, (S)-1-(2,5-dioxo-1-phenylpyrrolidin-3-yl) cyclohexanecarbaldehyde exhibited an IC50 of 157.71 µM against the enzyme. nih.govresearchgate.net

Table 3: In Vitro α-Glucosidase Inhibitory Activity of Selected Pyrrolidine Analogues. nih.govresearchgate.netnih.gov

Antimicrobial Action Mechanisms at the Molecular Level (e.g., Penicillin-Binding Protein Interactions)

The rise of multidrug-resistant bacteria presents a global health crisis, necessitating the discovery of novel antibacterial agents with new mechanisms of action. frontiersin.orgmdpi.com Penicillin-binding proteins (PBPs) are essential bacterial enzymes involved in the final steps of peptidoglycan synthesis for the cell wall. frontiersin.orgmdpi.com They are the proven targets of β-lactam antibiotics. frontiersin.orgnih.gov

Research has identified pyrrolidine derivatives as a potential new class of non-β-lactam PBP inhibitors. A target-based screening of a compound library against PBP3 from Pseudomonas aeruginosa led to the identification of the pyrrolidine-2,3-dione (B1313883) scaffold as a promising starting point for inhibitors. mdpi.comnih.gov Subsequent chemical optimization revealed key structural features necessary for target inhibition, including a 3-hydroxyl group and a heteroaryl group attached to the nitrogen of the pyrrolidine-2,3-dione core via a methylene (B1212753) linker. mdpi.com These optimized compounds showed excellent inhibition of the target enzyme and initial antibacterial activity against P. aeruginosa. mdpi.comnih.gov

In parallel, studies on ethyl 3-oxo-2-(2,5-dioxopyrrolidin-3-yl)butanoate derivatives demonstrated their antibacterial potential. frontiersin.org One of the synthesized compounds was particularly potent against several Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values as low as 0.073 mg/ml against S. aureus. frontiersin.org While the exact mechanism was not definitively proven for these specific butanoate derivatives, the known mechanism of standard antibiotics like ceftriaxone (B1232239) involves PBP inhibition, suggesting a plausible mode of action for these novel compounds. frontiersin.org

Table 4: Minimum Inhibitory Concentrations (MICs) of a Pyrrolidinyl Butanoate Analogue. frontiersin.org

Other Receptor Binding and Functional Studies in Model Systems (e.g., 5-HT1A, D2 receptors for related pyrrolidinediones)

Beyond enzymatic inhibition, pyrrolidine derivatives have been investigated for their ability to modulate key neurotransmitter receptors, such as serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptors. The 5-HT1A and D2 receptors, in particular, are important targets for antipsychotic drugs used in the treatment of schizophrenia. nih.gov

In vitro studies using model systems like HEK 293 cells have been crucial in understanding the complex pharmacology at these receptors. Research has shown that 5-HT1A and D2 receptors can form constitutive heterodimers, creating a complex with unique biochemical and functional properties distinct from the individual receptors. nih.gov Antipsychotic drugs can enhance the formation of these D2-5-HT1A heteromers. nih.gov Functional assays measuring downstream signaling pathways (e.g., cAMP, ERK activation) have demonstrated that various drugs have different effects on the signal transduction mediated by this heteromer. nih.gov

Specific pyrrolidinedione derivatives have also been evaluated for their receptor binding affinities. For example, one 5-HT1A modulator based on a 1-bromo-2,5-pyrrolidinedione structure was shown to have high affinity not only for the 5-HT1A receptor (IC50 = 2 nM) but also for the α1-adrenergic receptor (IC50 = 10 nM) and the D2 receptor (IC50 = 40 nM). targetmol.com Such polypharmacology can be a key feature of centrally acting drugs. The ability to specifically target D2-5-HT1A heteromers is considered a promising strategy for developing novel therapeutics with improved efficacy and specificity for neuropsychiatric disorders. nih.govnih.gov

Future Research Directions and Prospects in Pyrrolidin 3 Yl Butanoate Chemistry

Development of Novel and Sustainable Synthetic Routes for Pyrrolidin-3-yl Butanoate and its Analogues

The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern pharmaceutical research. Future efforts in the synthesis of this compound and its analogs are expected to focus on sustainable and green chemistry principles.

Current research highlights a move away from traditional, often harsh, chemical methods towards biocatalytic and organocatalytic approaches. researchgate.net For instance, the use of enzymes, such as lipases and laccases, offers the potential for high stereoselectivity and yields under mild reaction conditions. rsc.orgtubitak.gov.tr Biocatalytic methods, including the use of engineered cytochrome P450 enzymes, have shown promise in the construction of chiral pyrrolidines through intramolecular C(sp³)–H amination. acs.orgnih.gov This approach could be adapted for the synthesis of chiral this compound, providing access to specific stereoisomers which is often crucial for biological activity. nih.gov

Furthermore, the exploration of green catalysts, such as β-cyclodextrin in aqueous media, presents an eco-friendly alternative for the synthesis of pyrrolidine (B122466) derivatives. bohrium.com These supramolecular catalysts can facilitate reactions through mechanisms that mimic enzymes, often eliminating the need for toxic metal catalysts and volatile organic solvents. bohrium.com The use of alternative energy sources like microwave irradiation and ultrasound has also been shown to accelerate reaction times and improve yields in the synthesis of pyrrolidine compounds. tandfonline.com

Future research should aim to develop a robust and scalable synthesis of this compound that leverages these sustainable methodologies. A comparative analysis of different catalytic systems could identify the most efficient and environmentally friendly route.

Table 1: Comparison of Potential Catalytic Systems for Sustainable this compound Synthesis

| Catalytic System | Potential Advantages | Potential Challenges | Key Research Focus |

| Biocatalysis (e.g., Lipases, Engineered P450s) | High stereoselectivity, mild reaction conditions, biodegradable catalysts. rsc.orgacs.orgnih.gov | Enzyme stability and cost, substrate scope limitations. | Directed evolution of enzymes for improved activity and stability; process optimization for scalability. |

| Organocatalysis (e.g., Proline derivatives) | Metal-free, readily available catalysts, can provide good stereocontrol. nih.gov | Catalyst loading, potential for side reactions. | Development of more efficient and recyclable organocatalysts. |

| Supramolecular Catalysis (e.g., β-Cyclodextrin) | Use of water as a solvent, catalyst recyclability, mimics enzyme activity. bohrium.com | Substrate specificity, understanding of the host-guest interactions. | Design of new cyclodextrin (B1172386) derivatives with tailored catalytic properties. |

| Microwave/Ultrasound-Assisted Synthesis | Rapid reaction times, often improved yields, energy efficiency. tandfonline.com | Scalability can be an issue, potential for localized overheating. | Optimization of reaction parameters and reactor design for large-scale production. |

Advanced Computational Design and Optimization of this compound Analogues with Tuned Specificity

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of drug candidates. For this compound, these techniques hold significant promise for designing analogs with enhanced potency and selectivity for specific biological targets.

Quantitative Structure-Activity Relationship (QSAR) studies are a powerful approach to correlate the chemical structure of a series of compounds with their biological activity. d-nb.info By developing robust QSAR models for this compound analogs, it would be possible to identify key molecular descriptors that govern their activity. nih.govresearchgate.netjuniperpublishers.com These descriptors can include electronic, steric, and hydrophobic parameters. The insights gained from such models can guide the design of new analogs with predicted high activity. researchgate.net

Molecular docking simulations can provide detailed insights into the binding interactions between this compound analogs and their target proteins at the atomic level. nih.govnih.gov This allows for the visualization of key interactions, such as hydrogen bonds and hydrophobic contacts, which are crucial for binding affinity. nih.gov By understanding these interactions, medicinal chemists can rationally design modifications to the this compound scaffold to improve its fit within the binding site and, consequently, its potency and selectivity. nih.gov Pharmacophore modeling, which identifies the essential three-dimensional arrangement of functional groups required for biological activity, can further aid in the design of novel and specific inhibitors. nih.govjuniperpublishers.com

A key area of future research will be to identify the specific biological targets of this compound and then employ a combination of QSAR, molecular docking, and pharmacophore modeling to design a library of analogs with tuned specificity. This approach has been successfully applied to other pyrrolidine-based compounds to develop potent and selective inhibitors for various enzymes and receptors. tandfonline.com

Table 2: Computational Approaches for the Design of this compound Analogues

| Computational Method | Objective | Expected Outcome |

| Quantitative Structure-Activity Relationship (QSAR) | To correlate structural features with biological activity. d-nb.inforesearchgate.netjuniperpublishers.com | Predictive models to guide the synthesis of more potent analogs. |

| Molecular Docking | To predict the binding mode and affinity of ligands to a target protein. nih.govnih.gov | Identification of key binding interactions and rational design of modifications to improve binding. |

| Pharmacophore Modeling | To identify the essential 3D arrangement of functional groups for activity. nih.govjuniperpublishers.com | A 3D model that can be used to screen virtual libraries for new, structurally diverse analogs. |

| Molecular Dynamics (MD) Simulations | To study the dynamic behavior and stability of the ligand-protein complex over time. | A more realistic understanding of the binding process and the stability of the interactions. |

Expansion of Mechanistic Understanding of Bioactivity in this compound Systems at the Molecular Level

A thorough understanding of the mechanism of action at the molecular level is paramount for the successful development of any therapeutic agent. For this compound and its analogs, future research must focus on elucidating the precise molecular interactions that underpin their biological activity.

Structure-Activity Relationship (SAR) studies are fundamental to this endeavor. researchgate.net By systematically modifying the structure of this compound—for instance, by altering the ester group, introducing substituents on the pyrrolidine ring, or modifying the stereochemistry—and evaluating the biological activity of the resulting analogs, a detailed SAR can be established. nih.govnih.gov This will reveal which parts of the molecule are critical for its activity and which can be modified to fine-tune its properties. researchgate.net For example, the stereochemistry of the pyrrolidine ring is often a critical determinant of pharmacological efficacy. nih.gov

Investigating the influence of the butanoate ester group on the compound's properties is also crucial. The ester functionality can affect the compound's solubility, membrane permeability, and metabolic stability. It may also act as a prodrug, being hydrolyzed in vivo to release an active carboxylic acid or alcohol metabolite. Understanding the metabolic fate of this compound is therefore a key research objective.

Furthermore, identifying the specific intracellular signaling pathways modulated by this compound is essential. This can be achieved through a variety of in vitro and in vivo pharmacological assays. Once the molecular target is known, biophysical techniques such as X-ray crystallography or cryo-electron microscopy could be employed to obtain a high-resolution structure of the compound bound to its target. This would provide the ultimate molecular-level understanding of its mechanism of action and pave the way for structure-based drug design.

The pyrrolidine scaffold is known to interact with a wide range of biological targets, including enzymes, receptors, and ion channels. tandfonline.com Therefore, a broad screening approach may be necessary to identify the primary target(s) of this compound.

Q & A

Q. What are the recommended synthetic routes for Pyrrolidin-3-yl butanoate, and how can their efficiency be evaluated?

Methodological Answer:

- Route Selection : Prioritize catalytic asymmetric synthesis (e.g., organocatalysts or transition-metal complexes) to address stereochemical challenges. For example, phosphonylation of pyrrolidine derivatives can yield enantiomerically enriched products .

- Efficiency Metrics : Compare yields, enantiomeric excess (ee), and reaction time across methods. Use HPLC or chiral GC for ee determination. Monitor side reactions (e.g., ester hydrolysis) via TLC or NMR .

- Optimization : Adjust solvent polarity (e.g., THF vs. DCM) and catalyst loading (0.1–10 mol%) to balance cost and efficiency.

Q. How should researchers characterize this compound using spectroscopic and chromatographic techniques?

Methodological Answer:

- Structural Confirmation : Use -NMR to verify ester linkage (δ 4.1–4.3 ppm for –COO–CH–) and pyrrolidine ring protons (δ 2.5–3.5 ppm). -NMR should confirm carbonyl carbons at ~170 ppm .

- Purity Assessment : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection (210–220 nm). Validate purity ≥95% using area normalization .

Q. What in vitro models are appropriate for initial assessment of this compound’s biological activity?

Methodological Answer:

- Cell-Based Assays : Use human colon cancer cell lines (e.g., HT-29) to evaluate butyrate-related apoptosis pathways. Compare results with sodium butyrate controls to contextualize potency .

- Enzyme Inhibition : Screen against metabolic enzymes (e.g., dipeptidyl peptidase-IV) using fluorometric assays. Include kinetic analyses (K, IC) to quantify inhibitory effects .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo data on this compound’s effects, such as the “butyrate paradox”?

Methodological Answer:

- Comparative Study Design : Conduct parallel in vitro (2D/3D cell cultures) and in vivo (rodent models) experiments under matched dosing regimens (e.g., 1–5 mM in vitro vs. 100–500 mg/kg in vivo).

- Confounder Control : Account for variables like gut microbiota modulation in vivo, which may metabolize butanoate derivatives differently than cell cultures .

- Meta-Analysis : Aggregate data from multiple studies using PRISMA guidelines to identify trends in efficacy across experimental conditions .

Q. What strategies optimize stereochemical outcomes in the synthesis of this compound?

Methodological Answer:

- Chiral Auxiliaries : Introduce temporary stereodirecting groups (e.g., Evans oxazolidinones) during esterification, followed by selective removal .

- Dynamic Kinetic Resolution : Use enzymes (e.g., lipases) or bifunctional catalysts to racemize undesired enantiomers during synthesis .

- Computational Modeling : Apply DFT calculations to predict transition-state energies and guide catalyst selection for higher ee .

Q. How should global sensitivity analyses be designed to study this compound’s metabolic pathways?

Methodological Answer:

- Parameter Screening : Use Morris or Sobol methods to rank metabolic pathway variables (e.g., enzyme concentrations, substrate flux). Focus on nodes like β-alanine or taurine-hypotaurine metabolism .

- In Silico Modeling : Implement kinetic models (e.g., COPASI) to simulate perturbations in butanoate metabolism under varying infection conditions (e.g., 4-aminobutanoate vs. L-glutamate start sites) .

Q. What experimental frameworks are recommended to assess this compound’s interaction with neurotransmitter systems?

Methodological Answer:

- Receptor Binding Assays : Screen against GABA or NMDA receptors using radioligand displacement (e.g., -muscimol). Include Schild analysis for mechanism determination .

- Electrophysiology : Perform patch-clamp recordings on hippocampal neurons to measure changes in postsynaptic currents after butanoate exposure .

Q. How can batch-to-batch variability in this compound synthesis be addressed for pharmacological studies?

Methodological Answer:

- Quality-by-Design (QbD) : Define critical process parameters (CPPs) via factorial design (e.g., temperature, catalyst type) and establish a design space for reproducible synthesis .

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring to identify degradation products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.